molecular formula C20H15F3N4O2S B3000356 N-(3,4-difluorophenyl)-N-[(2-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide CAS No. 1251628-76-8

N-(3,4-difluorophenyl)-N-[(2-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

Katalognummer: B3000356
CAS-Nummer: 1251628-76-8
Molekulargewicht: 432.42
InChI-Schlüssel: YEJOCNABOVJIDU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound N-(3,4-difluorophenyl)-N-[(2-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide belongs to the sulfonamide class of heterocyclic molecules. Its structure features:

  • A [1,2,4]triazolo[4,3-a]pyridine core substituted with a methyl group at position 2.
  • A sulfonamide group at position 6, linked to two aromatic moieties:
    • A 3,4-difluorophenyl group.
    • A (2-fluorophenyl)methyl (2-fluorobenzyl) group.

Eigenschaften

IUPAC Name

N-(3,4-difluorophenyl)-N-[(2-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3N4O2S/c1-13-24-25-20-9-7-16(12-26(13)20)30(28,29)27(11-14-4-2-3-5-17(14)21)15-6-8-18(22)19(23)10-15/h2-10,12H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEJOCNABOVJIDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=C(C=C2)S(=O)(=O)N(CC3=CC=CC=C3F)C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(3,4-difluorophenyl)-N-[(2-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound is characterized by a complex structure that includes a triazole ring and sulfonamide group. The presence of fluorine substituents is significant as they can influence the biological properties of the molecule. The chemical formula can be represented as:

C16H14F3N5O2SC_{16}H_{14}F_{3}N_{5}O_{2}S

Antifungal Activity

Research has shown that derivatives of 1,2,4-triazoles exhibit notable antifungal properties. A study highlighted the synthesis and evaluation of various triazole compounds, indicating that modifications in the structure can enhance antifungal efficacy. The compound's triazole core is critical for its activity against fungal pathogens, with SAR studies demonstrating that specific substitutions can improve potency against various strains .

Anti-inflammatory Effects

The sulfonamide moiety in the compound suggests potential anti-inflammatory properties. Compounds with similar structures have been investigated for their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes. Preliminary data indicate that modifications to the triazole structure can influence COX inhibition, thereby reducing inflammation .

Case Studies and Research Findings

  • Antifungal Efficacy : A recent study evaluated a series of 1,2,4-triazole derivatives for their antifungal activity against Candida species. Among these derivatives, those with specific fluorine substitutions showed enhanced activity compared to their non-fluorinated counterparts. The findings suggest that the presence of fluorine atoms can significantly impact the binding affinity to fungal targets .
  • Inflammation Model : In vivo studies using formalin-induced paw edema models demonstrated that compounds similar to N-(3,4-difluorophenyl)-N-[(2-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide exhibited significant reduction in edema formation. The IC50 values for COX-1 and COX-2 inhibition were reported to be in the range of 20-30 μM for several derivatives .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that:

  • Fluorine Substitution : The introduction of fluorine atoms at specific positions on the phenyl rings enhances biological activity.
  • Triazole Core : The integrity of the triazole ring is essential for maintaining antifungal and anti-inflammatory properties.
  • Sulfonamide Group : This functional group appears to contribute positively to the overall pharmacological profile by enhancing solubility and bioavailability.
CompoundActivity TypeIC50 (μM)Reference
Compound AAntifungal10
Compound BCOX-1 Inhibition25
Compound CCOX-2 Inhibition30

Vergleich Mit ähnlichen Verbindungen

Key Structural Differences and Implications

The following table summarizes structural and functional comparisons with related compounds:

Compound Name Structural Differences Molecular Weight Key Properties/Applications
Target Compound : N-(3,4-difluorophenyl)-N-[(2-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide ~468.4 (calculated*) Likely high lipophilicity due to three fluorine atoms; potential pesticidal/pharmaceutical activity inferred from analogs .
N-(3-fluorophenyl)-N-[(2-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide - 3-fluorophenyl vs. 3,4-difluorophenyl
- No methyl group on triazolo core
~454.3 (estimated) Reduced steric bulk compared to target; structural data unavailable.
N-[(3,5-difluorophenyl)methyl]-N-(4-methoxyphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide - 3,5-difluorobenzyl vs. 2-fluorobenzyl
- 4-methoxyphenyl vs. 3,4-difluorophenyl
444.5 Methoxy group may increase solubility; activity data not reported.
N-(2,6-difluorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide (Flumetsulam) - Triazolo-pyrimidine vs. triazolo-pyridine core
- 2,6-difluorophenyl substituent
~325.3 Registered as a herbicide; highlights role of fluorine in pesticidal activity.

*Calculated molecular weight based on formula C₂₁H₁₆F₃N₄O₂S.

Functional Group Analysis

  • Fluorine Substitution: The target compound’s 3,4-difluorophenyl group increases electron-withdrawing effects and lipophilicity compared to mono-fluorinated analogs . The 2-fluorobenzyl group may enhance metabolic stability by resisting oxidative degradation .

Q & A

Q. What are the standard synthetic routes for preparing this sulfonamide and its analogs?

The compound is synthesized via cyclization of hydrazinylpyridine sulfonamide intermediates with ortho-esters. For example, General Procedure C () involves reacting N-aryl-2-hydrazinylpyridine sulfonamides with methyl ortho-formate or acetate under reflux in acetic acid. Key steps include:

  • Hydrazine intermediate preparation : Coupling aryl amines with hydrazine-functionalized pyridine sulfonamides.
  • Cyclization : Using ortho-esters (e.g., methyl ortho-formate) to form the triazolo[4,3-a]pyridine core. Yields range from 70–82% depending on substituents, with optimization via solvent choice (THF/H2O mixtures) and stoichiometric adjustments .

Q. How is structural integrity confirmed post-synthesis?

Characterization employs:

  • 1H-NMR : To verify aromatic proton environments, methyl groups (δ ~2.6–2.7 ppm for 3-CH3), and sulfonamide NH signals (δ ~10–11 ppm) .
  • Elemental analysis : Confirms C, H, N, and S content within ±0.3% of theoretical values .
  • Melting points : Used as purity indicators (e.g., 164–186°C for analogs) .

Q. What in vitro assays are used to evaluate biological activity?

Antimalarial activity is assessed via:

  • Plasmodium falciparum cultures : IC50 determination against drug-sensitive strains (e.g., 3D7) and resistant variants.
  • Cytotoxicity screening : Using mammalian cell lines (e.g., HEK293) to establish selectivity indices .

Advanced Research Questions

Q. How can reaction yields be optimized for analogs with bulky aryl substituents?

Variables influencing yields include:

  • Solvent systems : Polar aprotic solvents (e.g., DMF) improve solubility of hydrophobic intermediates.
  • Catalysis : Lewis acids (e.g., ZnCl2) may accelerate cyclization for sterically hindered substrates.
  • Temperature gradients : Slow heating (e.g., 50°C to reflux) minimizes side reactions. shows yield drops (76% to 70%) with increased steric bulk, suggesting steric effects dominate .

Q. What computational strategies predict target binding affinity?

  • Molecular docking : Aligns the sulfonamide moiety with enzymatic active sites (e.g., Plasmodium falciparum dihydroorotate dehydrogenase).
  • QSAR models : Correlate substituent electronic profiles (e.g., fluorine’s electronegativity) with antimalarial IC50 values. ’s analogs show enhanced activity with electron-withdrawing groups (e.g., 3,5-difluorophenyl vs. 3-methylphenyl) .

Q. How to resolve discrepancies in biological activity across derivatives?

  • Purity validation : HPLC (>98% purity) rules out impurities skewing results.
  • Metabolic stability assays : Liver microsome studies identify rapid degradation of certain analogs.
  • Structural analogs : Compare substituent effects (e.g., 3-CH3 vs. CF3 in ) to isolate steric/electronic contributions .

Q. What role does the sulfonamide group play in target interaction?

  • Hydrogen bonding : The sulfonamide NH and SO2 groups form H-bonds with catalytic residues (e.g., Tyr/Tyr in carbonic anhydrases).
  • Electrostatic complementarity : Fluorine atoms enhance binding via hydrophobic interactions and π-stacking with aromatic enzyme pockets .

Data Contradiction Analysis

Q. Why do analogs with similar substituents exhibit variable antimalarial IC50 values?

  • Steric hindrance : Bulky groups (e.g., 2-fluorobenzyl) may disrupt binding pocket access.
  • Metabolic interference : Fluorine substituents (e.g., 3,4-difluorophenyl) alter pharmacokinetics, as seen in ’s 6a (IC50 = 82 nM) vs. less fluorinated analogs .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.